molecular formula C7H13Cl2N3O3 B13499830 methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride

methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No.: B13499830
M. Wt: 258.10 g/mol
InChI Key: ZASGHJOMEHMUGW-XRIGFGBMSA-N
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Description

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester featuring a 2-hydroxyimidazole substituent at the β-position of the alanine backbone. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous and polar solvents.

Properties

Molecular Formula

C7H13Cl2N3O3

Molecular Weight

258.10 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1

InChI Key

ZASGHJOMEHMUGW-XRIGFGBMSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Coupling of Imidazole Derivatives with Amino Acid Esters

A prevalent method involves coupling imidazole derivatives with amino acid esters using carbodiimide-mediated coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide). This approach facilitates the formation of amide bonds between the imidazole moiety and amino acid esters.

Reaction Conditions:

Parameter Typical Range Reference Source
Coupling agent EDC or DCC ,
Solvent Dichloromethane (DCM), DMF, or THF ,
Base N-methylmorpholine (NMM), DIPEA ,
Temperature Room temperature to 0°C ,
Reaction time 12–24 hours ,

Example:

In one procedure, the imidazole derivative was activated with EDC and HOBt in DMF at 0°C, then coupled with an amino acid ester hydrochloride in the presence of DIPEA, stirred overnight, and purified by chromatography (see).

Hydroxylation and Functional Group Modifications

Hydroxylation at the imidazole ring or adjacent positions can be achieved through electrophilic substitution or nucleophilic addition, depending on the desired substitution pattern. For instance, introducing the 2-hydroxy group on the imidazole ring often involves nucleophilic attack on activated intermediates or direct hydroxylation using oxidizing agents under controlled conditions.

Reaction Conditions:

Parameter Typical Range Reference Source
Oxidizing agent Hydrogen peroxide, m-CPBA
Solvent Acetonitrile, water
Temperature 0°C to room temperature
Reaction time Several hours

Conversion to Dihydrochloride Salt

The final step involves protonation of the amino group using hydrochloric acid to form the dihydrochloride salt, which enhances compound stability and solubility.

Procedure:

  • Dissolve the free base in a suitable solvent such as ethanol or water.
  • Add an equimolar amount of concentrated HCl or HCl gas.
  • Stir at room temperature until complete salt formation.
  • Isolate by filtration or evaporation.

Representative Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of imidazole derivative Imidazole, aldehyde, amino acid ester ,
2 Coupling of imidazole with amino acid ester EDC, HOBt, NMM, DCM/DMF ,
3 Hydroxylation at the 2-position Oxidants like H₂O₂
4 Deprotection and purification Acidic or basic conditions ,
5 Salt formation HCl in ethanol/water Standard procedure

Data Table Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Duration Yield Notes
Amide coupling EDC, HOBt, NMM DCM/DMF 0°C to RT 12–24 h 49–76% From,
Hydroxylation H₂O₂ Acetonitrile/water 0°C to RT Several hours Variable Oxidation of imidazole ring
Salt formation HCl Water/ethanol RT 1–2 h Quantitative Protonation of amino group

Research Findings and Considerations

  • Efficiency and Selectivity: Carbodiimide-mediated coupling is highly efficient for forming amide bonds with minimal side reactions when carefully controlled.
  • Protection Strategies: Protecting groups such as Boc or tert-butoxycarbonyl are often employed to shield amino groups during synthesis, later removed under acidic conditions.
  • Hydroxylation Challenges: Achieving regioselective hydroxylation at the 2-position of the imidazole ring requires precise control of oxidant strength and reaction conditions to prevent over-oxidation or degradation.
  • Purification: Chromatography, recrystallization, and washing steps are critical for obtaining pure compounds, especially when dealing with sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites of enzymes, influencing their activity. The amino and hydroxyl groups contribute to the compound’s ability to form hydrogen bonds, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Methyl-Substituted Analog
  • Compound: Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride (CAS 4216-91-5)
  • Molecular Formula : C₈H₁₄Cl₂N₃O₂
  • Molecular Weight : 219.67 g/mol
  • Increased hydrophobicity due to the methyl group may reduce aqueous solubility compared to the hydroxy variant.
  • Synthesis : Similar esterification and protection strategies are likely employed, though methylation at the imidazole N1 position requires selective alkylation reagents.
Trityl-Protected Analog
  • Compound: (S)-Methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride
  • Key Differences :
    • The bulky trityl (triphenylmethyl) group at N1 enhances steric hindrance, protecting the imidazole during synthesis.
    • The hydrochloride salt (vs. dihydrochloride) and trityl group significantly increase molecular weight and lipophilicity.
Carboxylic Acid Form
  • Compound: (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7)
  • Key Differences :
    • The carboxylic acid replaces the methyl ester, increasing polarity and reducing cell membrane permeability.
    • Likely used as a precursor or metabolite in biochemical pathways.

Aromatic Side Chain Variations

Nitro/Amino Phenyl Derivatives
  • Compounds: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (S)-2-Amino-3-(4-aminophenyl)propan-1-ol
  • Key Differences: The imidazole ring is replaced with a nitro- or amino-substituted phenyl group. Nitro groups confer electron-withdrawing effects, while amino groups enhance electron density, altering reactivity and interaction with biological targets.
Tetrazole-Containing Analog
  • Compound: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Yield: 93%)
  • Key Differences :
    • Tetrazole replaces imidazole, introducing a highly acidic proton (pKa ~4.7) and metabolic stability.
    • Chlorotrityl protection facilitates synthetic manipulation, as seen in the high yield (93%) .

Salt Form and Physicochemical Properties

  • Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride salt (two HCl equivalents) enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., trityl-protected compound ). Salt forms influence crystallinity, stability, and formulation suitability in pharmaceutical contexts.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS/Identifier Molecular Formula Molecular Weight (g/mol) Substituent Salt Form Key Property
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride Not provided C₇H₁₂Cl₂N₃O₃ ~257.0 2-hydroxyimidazole Dihydrochloride High polarity due to -OH group
Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride 4216-91-5 C₈H₁₄Cl₂N₃O₂ 219.67 1-methylimidazole Dihydrochloride Increased hydrophobicity
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride 1007-42-7 C₆H₁₀Cl₂N₃O₂ ~229.1 Imidazole (no ester) Dihydrochloride Polar, likely metabolite
1-[[1-[[N-(2-Chlorotrityl)]tetrazol-5-yl]phenyl]methyl]imidazole-4-propanoic acid Not provided C₃₃H₂₇ClN₆O₂ 575.06 Tetrazole, chlorotrityl None High yield (93%), acidic tetrazole

Biological Activity

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride, with CAS number 2679949-65-4, is a compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H10Cl2N4O3\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_3

It contains an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as part of various biomolecules.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity. This has implications for various metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens, possibly due to disruption of microbial cell functions.

Antimicrobial Properties

Research has indicated that compounds with similar imidazole structures exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa .

CompoundActivityTarget Organism
Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoateModerateVarious bacteria
Related Imidazole CompoundsHighPseudomonas aeruginosa

Antitumor Activity

The potential antitumor effects of this compound have been explored through structure-activity relationship (SAR) studies. Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines, suggesting a promising avenue for further investigation .

Cell LineIC50 (µM)Reference
U251 (glioblastoma)<10
WM793 (melanoma)<20

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated significant inhibition zones compared to standard antibiotics. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

A study investigating the cytotoxic effects of the compound on different cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.

Q & A

Basic: What are the key considerations for synthesizing methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride?

Methodological Answer:
The synthesis typically involves protecting group strategies for the hydroxy-imidazole moiety and stereoselective coupling. A general approach includes:

Imidazole Functionalization : Introduce the 2-hydroxy group via electrophilic substitution or oxidation, ensuring regioselectivity .

Amino Acid Coupling : Use a Mitsunobu reaction or carbodiimide-mediated coupling to attach the imidazole derivative to the methyl ester of (S)-2-aminopropanoic acid .

Hydrochloride Salt Formation : Treat the product with HCl gas in anhydrous methanol to form the dihydrochloride salt .
Critical Parameters :

  • Reaction temperature (< 0°C for oxidation steps to avoid side reactions) .
  • Solvent choice (e.g., DMSO for reflux steps, ethanol/water for crystallization) .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Crystallography : Employ SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve the hydroxy-imidazole and stereochemical configuration. Use TWINABS for handling twinned crystals if present .
  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 7.2–7.4 ppm (imidazole protons), δ 3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (chiral α-carbon) .
    • 13C NMR : Confirm the ester carbonyl (~170 ppm) and imidazole carbons (~120–140 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 246.1) and isotopic patterns .

Advanced: How can researchers optimize reaction yields when introducing the 2-hydroxy group on the imidazole ring?

Methodological Answer:

  • Oxidation Conditions : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for controlled epoxidation followed by acid hydrolysis to yield the 2-hydroxy derivative .
  • Catalytic Approaches : Explore TEMPO/NaOCl for selective oxidation, monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Yield Challenges : Low yields (<50%) may arise from competing side reactions; mitigate by using excess oxidizing agent and inert atmospheres .

Advanced: How are contradictions in crystallographic data resolved for this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce noise .
  • Refinement Strategies :
    • Apply SHELXL’s TWIN and BASF commands to model twinning, adjusting the Flack parameter to confirm absolute configuration .
    • Validate hydrogen bonding networks (e.g., O–H···Cl interactions) using PLATON’s ADDSYM tool to detect missed symmetry .
  • Discrepancy Example : If the hydroxy group’s position conflicts between NMR and crystallography, use difference Fourier maps (Fo–Fc) in SHELXE to reassign electron density .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving HCl gas .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Rinse with water for 15 minutes and apply 1% hydrocortisone cream .

Advanced: How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
    • Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) at 254 nm .
  • Key Findings :
    • Acidic Conditions (pH < 3) : Stable for >48 hours due to protonation of the imidazole ring .
    • Alkaline Conditions (pH > 8) : Rapid ester hydrolysis (t1/2 = 2 hours) observed via loss of methoxy peak in NMR .

Advanced: What strategies mitigate racemization during peptide coupling involving this compound?

Methodological Answer:

  • Coupling Reagents : Use HATU or PyBOP instead of DCC to minimize racemization; maintain reaction temperatures below –20°C .
  • Stereochemical Monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
  • Case Study : Racemization increases from 2% to 15% when reactions exceed 4 hours; optimize by quenching with cold aqueous HCl .

Basic: What are the compound’s applications in biochemical research?

Methodological Answer:

  • Enzyme Inhibition : Acts as a histidine analog to probe catalytic mechanisms in enzymes like histidine decarboxylase .
  • Metal Chelation : The hydroxy-imidazole group binds transition metals (e.g., Zn²+), studied via UV-Vis titration (λ = 280 nm; ε = 4500 M⁻¹cm⁻¹) .

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